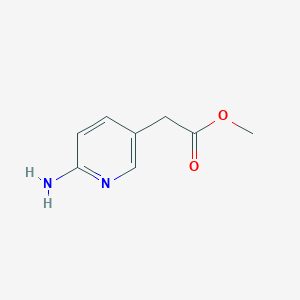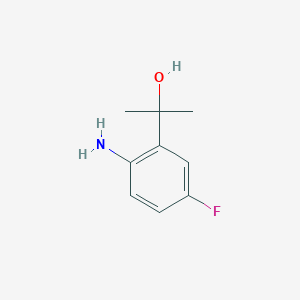
N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine is a modified nucleoside derivative of deoxyadenosine It is characterized by the presence of benzoyl groups at the N6 and 5’-O positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of deoxyadenosine, followed by selective benzoylation. One common method includes:
Protection of the 3’- and 5’-hydroxyl groups: This can be achieved using a protecting group such as dimethoxytrityl (DMT).
Benzoylation of the N6 position: This step involves the reaction of the protected deoxyadenosine with benzoyl chloride in the presence of a base like pyridine.
Benzoylation of the 5’-O position: After the N6 position is benzoylated, the 5’-O position is selectively deprotected and then benzoylated using benzoyl chloride.
Industrial Production Methods
Industrial production of N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the benzoyl groups, reverting the compound to its deoxyadenosine form.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Deprotected deoxyadenosine.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid functions. The benzoyl groups can affect the compound’s binding affinity and specificity to enzymes involved in nucleic acid metabolism, such as DNA polymerases and nucleases. This can lead to the inhibition of DNA replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzoyl-2’-deoxyadenosine: Lacks the 5’-O-benzoyl group, making it less bulky and potentially less effective in certain applications.
5’-O-Benzoyl-2’-deoxyadenosine: Lacks the N6-benzoyl group, which may affect its binding properties and reactivity.
N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine: Contains a dimethoxytrityl group instead of a benzoyl group at the 5’-O position, which can influence its solubility and stability.
Uniqueness
N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine is unique due to the presence of benzoyl groups at both the N6 and 5’-O positions. This dual modification can enhance its stability and binding affinity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
[5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c30-17-11-19(34-18(17)12-33-24(32)16-9-5-2-6-10-16)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFEIRTCLFJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)






